molecular formula C27H21FN4OS B11034793 (1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11034793
M. Wt: 468.5 g/mol
InChI Key: JLARRQRASVXBKA-UHFFFAOYSA-N
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Description

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-1-(PHENYLIMINO)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is a complex organic compound that features a benzimidazole moiety, a fluorinated pyrroloquinoline core, and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-1-(PHENYLIMINO)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE typically involves multiple steps. One common approach starts with the preparation of the benzimidazole derivative, which is then coupled with a fluorinated pyrroloquinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-1-(PHENYLIMINO)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-1-(PHENYLIMINO)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-1-(PHENYLIMINO)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-1-(PHENYLIMINO)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C27H21FN4OS

Molecular Weight

468.5 g/mol

IUPAC Name

9-(1H-benzimidazol-2-ylsulfanylmethyl)-6-fluoro-11,11-dimethyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C27H21FN4OS/c1-27(2)14-16(15-34-26-30-21-10-6-7-11-22(21)31-26)19-12-17(28)13-20-23(25(33)32(27)24(19)20)29-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,30,31)

InChI Key

JLARRQRASVXBKA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=CC=C4)C3=CC(=C2)F)CSC5=NC6=CC=CC=C6N5)C

Origin of Product

United States

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